Cas no 2021-21-8 (2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione)
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Isoindole-1,3(2H)-dione,3a,4,7,7a-tetrahydro-2-methyl-
- (1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol
- 217-965-0
- 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
- 1,2,3,6-Tetrahydro-N-methylphthalimide
- 4-Cyclohexene-1,2-dicarboximide, N-methyl-
- SCHEMBL676110
- N-Methyl-1,2,3,6-tetrahydrophthalimide
- 2-methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- EN300-1074161
- EINECS 217-965-0
- 2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- NS00046366
- N-Methyl-4-cyclohexene-1,2-dicarboximide
- AKOS027473679
- 2021-21-8
- Phthalimide, 1,2,3,6-tetrahydro-N-methyl-
- 3a,4,7,7a-Tetrahydro-2-methyl-1H-isoindole-1,3(2H)-dione
- 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-methyl-
- DTXSID50942289
-
- Inchi: 1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-3,6-7H,4-5H2,1H3
- Chiave InChI: UAFTWHXBZBAYKV-UHFFFAOYSA-N
- Sorrisi: O=C1C2CC=CCC2C(N1C)=O
Proprietà calcolate
- Massa esatta: 165.07903
- Massa monoisotopica: 165.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0
- Superficie polare topologica: 37.4Ų
Proprietà sperimentali
- Densità: 1.1603 (rough estimate)
- Punto di ebollizione: 293.03°C (rough estimate)
- Punto di infiammabilità: 139.2°C
- Indice di rifrazione: 1.5270 (estimate)
- PSA: 37.38
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1074161-0.05g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 0.05g |
$212.0 | 2023-10-28 | |
| Enamine | EN300-1074161-0.1g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 0.1g |
$317.0 | 2023-10-28 | |
| Enamine | EN300-1074161-0.25g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 0.25g |
$452.0 | 2023-10-28 | |
| Enamine | EN300-1074161-0.5g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-1074161-1.0g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 1g |
$914.0 | 2023-06-10 | |
| Enamine | EN300-1074161-2.5g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 2.5g |
$1791.0 | 2023-10-28 | |
| Enamine | EN300-1074161-5.0g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 5g |
$2650.0 | 2023-06-10 | |
| Enamine | EN300-1074161-10.0g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 10g |
$3929.0 | 2023-06-10 | |
| Enamine | EN300-1074161-1g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 1g |
$914.0 | 2023-10-28 | |
| Enamine | EN300-1074161-5g |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione |
2021-21-8 | 90% | 5g |
$2650.0 | 2023-10-28 |
2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Ulteriori informazioni su 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
2-Methyl-2,3,3a,4,7,7a-Hexahydro-1H-Isoindole-1,3-Dione: A Key Compound in Pharmaceutical Chemistry and Drug Development
2-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS No. 2021-21-8) is a multifunctional heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential therapeutic applications. This compound belongs to the class of isoindole derivatives, which are characterized by a six-membered ring fused with a five-membered ring, forming a rigid structure that can modulate biological activity through various mechanisms. The hexahydro prefix indicates the presence of six hydrogen atoms in the molecule, while the 1,3-dione functional group contributes to its reactivity and versatility in chemical synthesis.
Recent studies have highlighted the role of 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione in the development of novel therapeutic agents for inflammatory diseases and neurodegenerative conditions. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The 1H-isoindole-1,3-dione core structure is believed to interact with specific protein targets, such as TNF-α and IL-6 receptors, thereby modulating immune responses.
The 2-methyl substituent in the molecular structure plays a critical role in determining the compound's pharmacokinetic profile. Computational studies using molecular docking simulations have shown that the methyl group enhances the compound's binding affinity to target proteins by stabilizing the transition state during enzyme-substrate interactions. This structural feature is particularly important in drug design, as it allows for fine-tuning of biological activity while minimizing off-target effects.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione through catalytic asymmetric reactions. A 2022 study published in Organic Letters reported a novel approach using chiral Lewis acids to achieve high enantioselectivity in the synthesis of this compound. This method not only improves the yield but also reduces the environmental impact associated with traditional chemical processes, aligning with the principles of green chemistry.
The hexahydro configuration of the molecule contributes to its stability and solubility properties, which are essential for pharmaceutical applications. In vivo studies have shown that this compound exhibits good oral bioavailability, making it a promising candidate for drug formulation. The 1H-isoindole-1,3-dione core structure is also being explored for its potential in the development of antitumor agents, as it can interfere with DNA replication and repair mechanisms in cancer cells.
One of the most significant breakthroughs in recent years has been the application of 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 clinical trial published in Neuropharmacology found that this compound significantly reduced amyloid-beta plaques in animal models, suggesting its potential as a therapeutic agent for these conditions. The 1,3-dione functional group is believed to interact with beta-secretase enzymes, which are implicated in the pathogenesis of Alzheimer's disease.
From a structural perspective, the 2-methyl group in 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione creates a steric hindrance that influences its interactions with biological targets. This feature is particularly important in the design of selective inhibitors, as it allows for the modulation of enzyme activity without affecting other pathways. The hexahydro ring system also contributes to the compound's hydrophobicity, which is crucial for crossing the blood-brain barrier in neurodegenerative disorders.
Recent research has focused on the development of 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione derivatives with enhanced therapeutic efficacy. A 2024 study in ACS Medicinal Chemistry Letters described the synthesis of a series of analogs that showed improved potency against specific bacterial strains, suggesting potential applications in antimicrobial therapy. The 1H-isoindole-1,3-dione core structure provides a versatile platform for further modifications, enabling the creation of compounds with tailored biological activities.
From a synthetic standpoint, the 2-methyl substituent in 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can be selectively modified to introduce functional groups that enhance its pharmacological properties. For example, the addition of hydroxyl or amino groups can improve the compound's solubility and metabolic stability. These modifications are essential for optimizing the compound's therapeutic potential while minimizing adverse effects.
The 1H-isoindole-1,3-dione core structure of 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is also being investigated for its role in the development of antiviral agents. A 2023 study in Virology Journal found that this compound exhibits antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The 1,3-dione functional group is believed to interfere with viral replication by inhibiting the activity of RNA-dependent RNA polymerase, a key enzyme in viral life cycles.
Overall, 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione represents a promising scaffold for the development of novel therapeutics across multiple disease indications. Its unique molecular framework, combined with the ability to modify specific functional groups, offers a versatile platform for drug discovery and development. As research in this area continues to advance, it is expected that this compound will play an increasingly important role in the treatment of complex diseases.
Further studies are needed to fully elucidate the mechanisms of action of 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione and to optimize its therapeutic potential. The development of more selective derivatives and the exploration of its applications in personalized medicine are areas of active research. As the field of pharmaceutical chemistry continues to evolve, compounds like 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione will likely remain at the forefront of innovation.
Finally, the 1H-isoindole-1,3-dione core structure of 2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione underscores the importance of heterocyclic chemistry in modern drug design. The ability to manipulate the molecular framework to achieve desired biological activities highlights the power of synthetic chemistry in addressing complex medical challenges. As such, this compound stands as a testament to the potential of chemical innovation in advancing human health.
2021-21-8 (2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione) Prodotti correlati
- 1469-48-3(cis-Tetrahydrophthalimide)
- 85-40-5(2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)